molecular formula C13H19ClN2 B1356434 3-Chloro-4-(2-ethyl-1-piperidinyl)aniline CAS No. 946668-90-2

3-Chloro-4-(2-ethyl-1-piperidinyl)aniline

Cat. No. B1356434
CAS RN: 946668-90-2
M. Wt: 238.75 g/mol
InChI Key: VFJCWRHGMCYMLV-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-ethyl-1-piperidinyl)aniline, otherwise known as 3-CEPA, is an aromatic amine compound belonging to the piperidine family. It is a colorless to pale yellow liquid with a molecular weight of 199.6 g/mol and a melting point of -25°C. 3-CEPA is a versatile compound that has been used in a wide range of scientific research applications, from drug design and development to biochemistry and physiology. In

Scientific Research Applications

Catalysis and Synthetic Applications

Acid-Base Bifunctional Ionic Liquids in Synthesis : A study conducted by Zhang et al. (2010) explored the catalytic efficiency of acid-base bifunctional ionic liquids, particularly 1-(2-(1′-piperidinyl)ethyl)-3-methyl imidazolium trichlorolead ([PEmim]PbCl3), in the reaction between aniline and dimethyl carbonate (DMC). This reaction yields methyl-N-methyl-N-phenylcarbamate with a 72% success rate, highlighting the catalyst's ability to activate both reactants through its acidic and basic sites. The study leverages density functional theory (DFT) calculations to elucidate the structural and charge properties of [PEmim]PbCl3, revealing its role in increasing the electrophilicity of DMC and the nucleophilicity of aniline (Zhang et al., 2010).

Polymerization and Material Science

Ligand-Initiated Ring-Opening Polymerization : Liu and Ma (2014) synthesized a series of mononuclear aluminum dimethyl complexes with bidentate N-[2-(1-piperidinyl)benzyl]anilino or N-(2-morpholinobenzyl)anilino ligands. These complexes were effectively used in the ring-opening polymerization (ROP) of rac-lactide, producing poly(lactic acid) (PLA) with narrow molecular weight distributions. The study showcases the potential of these complexes in polymer synthesis, with the bidentate ligands systematically end-capping the polymer products, demonstrating the control over polymerization processes and the ability to modify polymer properties (Liu & Ma, 2014).

Medicinal Chemistry Applications

Antiproliferative Activity : Aeluri et al. (2012) reported on the synthesis and evaluation of polysubstituted tetrahydropyridines (THPs) and piperidin-4-one-3-carboxylates for their anticancer activity. The synthesis is conducted via a one-pot multicomponent reaction, followed by acidic conditions to convert the THPs to the corresponding piperidin-4-one-3-carboxylates. Some of these compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of piperidine derivatives in cancer treatment (Aeluri et al., 2012).

properties

IUPAC Name

3-chloro-4-(2-ethylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-2-11-5-3-4-8-16(11)13-7-6-10(15)9-12(13)14/h6-7,9,11H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJCWRHGMCYMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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